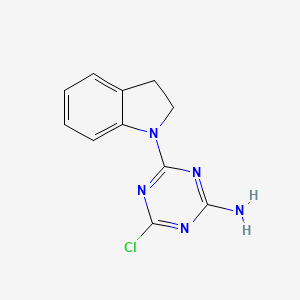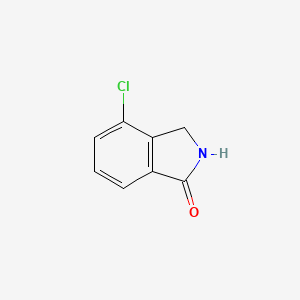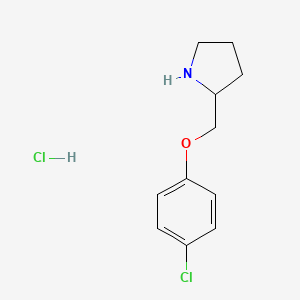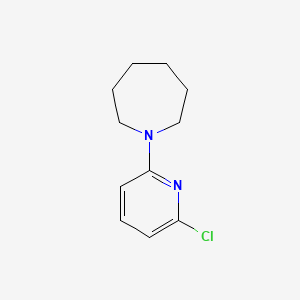
3-Chloro-N-(3-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine
Descripción general
Descripción
“3-Chloro-N-(3-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine” is a chemical compound. It is part of a class of compounds that contain the trifluoromethyl (TFM, -CF3) group . These compounds have been found to exhibit numerous pharmacological activities .
Molecular Structure Analysis
The molecular formula of “this compound” is C14H12ClF3N2 . The structure includes a pyridinamine group, a trifluoromethyl group, and a 3-methylphenyl group .Aplicaciones Científicas De Investigación
Organometallic Reactions and Catalysis
Research by Barrio, Esteruelas, and Oñate (2004) explored the reactions of hexahydride complexes with various pyridinamines, including derivatives of 3-Chloro-N-(3-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine. They discovered that these complexes can catalyze hydrogenation reactions, highlighting their potential in organometallic chemistry and catalysis (Barrio, Esteruelas, & Oñate, 2004).
Intermediate in Synthesis of Pesticides
The synthesis of 2-chloro-3-iodopyridine, a crucial precursor for producing 2-chloro-3-(trifluoromethyl) pyridine, was investigated by Yi-hui (2009). This compound is an intermediate in the synthesis of flazasulfuron, a pesticide, demonstrating the role of such compounds in agricultural chemical production (Yi-hui, 2009).
Fungicide Structure Analysis
Jeon et al. (2013) studied the structure of fluazinam, a fungicide containing a derivative of this compound. Their work provided insights into the molecular structure of this compound, contributing to our understanding of fungicide design and function (Jeon, Kim, Lee, & Kim, 2013).
Pyrolysis Products and Carcinogenicity
Stavenuiter et al. (1985) synthesized 5-phenyl-2-pyridinamine (PPA), a pyrolysis product of phenylalanine related to this compound. PPA is potentially carcinogenic, indicating the significance of studying such compounds for health and safety considerations (Stavenuiter, Verrips-Kroon, Bos, & Westra, 1985).
Pharmaceutical Intermediates
Xin-xin (2006) reviewed the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, closely related to the compound , as an intermediate in the production of various pharmaceuticals. This highlights the importance of such compounds in the development of new drugs and treatments (Xin-xin, 2006).
Propiedades
IUPAC Name |
3-chloro-N-(3-methylphenyl)-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2/c1-8-3-2-4-10(5-8)19-12-11(14)6-9(7-18-12)13(15,16)17/h2-7H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLKMRJBKDVQMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



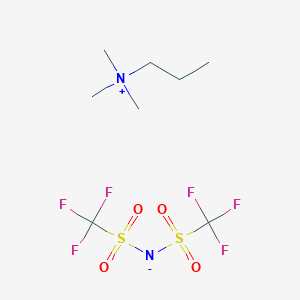
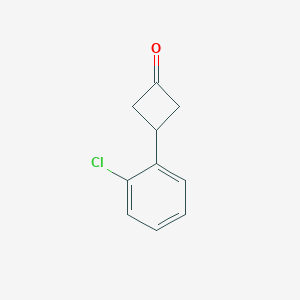
![Methyl 4-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B1452324.png)
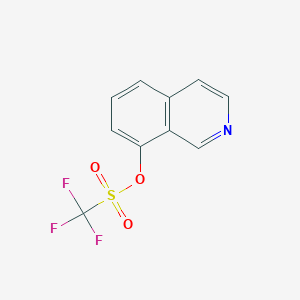
![1-[2-(2-Piperidinyl)ethyl]indoline dihydrochloride](/img/structure/B1452329.png)
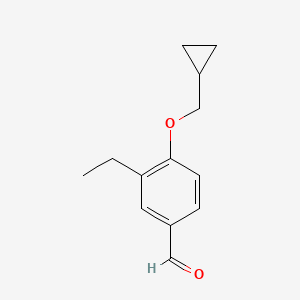
![4-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1452332.png)
